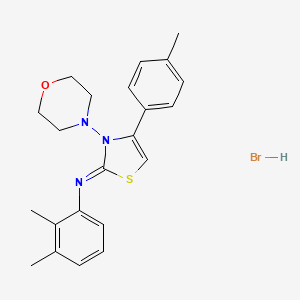

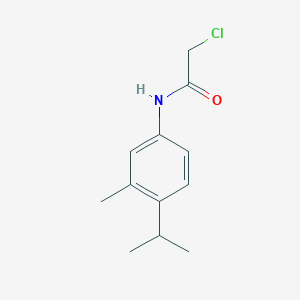

![molecular formula C7H4BrClN2 B2836501 4-Bromo-7-chloropyrazolo[1,5-a]pyridine CAS No. 1427419-42-8](/img/structure/B2836501.png)

4-Bromo-7-chloropyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

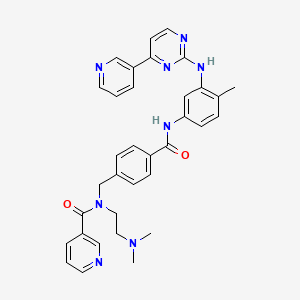

4-Bromo-7-chloropyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427419-42-8 . It has a molecular weight of 231.48 and its IUPAC name is this compound . The compound is typically stored at 0-8°C and appears as an off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.48 . It is an off-white solid and is typically stored at 0-8°C .Aplicaciones Científicas De Investigación

Spin Transitions and Photoinduced Properties

The compound has been utilized in the synthesis of iron(II) complexes that exhibit thermal and light-induced spin transitions. These transitions are crucial for understanding the cooperative phenomena in spin-crossover materials. The study reported on derivatives of pyrazolylpyridine, including bromo and chloro substituents, demonstrating abrupt spin transitions and the light-induced excited spin state trapping (LIESST) effect, highlighting their potential in materials science for sensors and switches (Pritchard et al., 2009).

Heterocyclic Synthesis

Research into new pyrazolopyridines and related heterocycles has been extensive, with "4-Bromo-7-chloropyrazolo[1,5-a]pyridine" acting as a precursor or intermediate. These heterocycles are explored for their diverse chemical properties and potential applications in developing new pharmaceuticals and agrochemicals. For example, the synthesis of novel pyrazolopyridines demonstrates the compound's role in creating biologically active molecules (Ghattas et al., 2003).

Proton Transfer and Luminescence

Studies on proton transfer in chromophores involving derivatives of pyrazolylpyridine reveal the compound's importance in understanding photophysical processes. These insights are applicable in designing fluorescent materials and sensors, where specific substituents like bromo and chloro play a role in tuning the properties of the chromophores (Vetokhina et al., 2012).

Biological Activity Studies

The compound has also been explored for its potential biological activities. For instance, derivatives have been synthesized and evaluated for their fungicidal and antiviral activities, demonstrating the compound's utility in discovering new bioactive molecules. This includes studies on its structure and activity, providing insights into the design of compounds with improved efficacy (Li et al., 2015).

Photophysical and Electrochemical Properties

In another application, derivatives of "this compound" have been involved in the study of iridium complexes, where the compound contributes to color tuning in luminescent materials. This research is significant for the development of OLEDs and other electronic devices, where precise control over the emission properties is required (Stagni et al., 2008).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine are not mentioned in the search results, there is a general interest in the development of new drug leads using heterocyclic compounds . These compounds are attractive starting points for fragment-based drug discovery (FBDD) due to their ability to engage with the target protein through a wide variety of intermolecular interactions .

Propiedades

IUPAC Name |

4-bromo-7-chloropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWHECSLIOXXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC=NN2C(=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)